molecular formula C12H15ClN2O3 B2778710 1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-06-9

1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2778710
CAS No.: 1914540-06-9
M. Wt: 270.71
InChI Key: UHFFRVACLLUYAK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a hydroxytetrahydrofuran moiety, and a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl isocyanate, is prepared through the reaction of 2-chloroaniline with phosgene.

    Hydroxytetrahydrofuran Intermediate: The hydroxytetrahydrofuran moiety is synthesized by the reduction of a suitable precursor, such as a tetrahydrofuran derivative, using a reducing agent like lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl isocyanate with the hydroxytetrahydrofuran intermediate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under mild conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The hydroxytetrahydrofuran moiety may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(hydroxymethyl)urea: Lacks the tetrahydrofuran ring, making it less complex.

    1-(2-Chlorophenyl)-3-((3-methoxytetrahydrofuran-3-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological activity.

Uniqueness

1-(2-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the hydroxytetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-9-3-1-2-4-10(9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFRVACLLUYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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